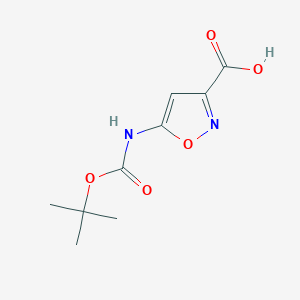

5-((tert-Butoxycarbonyl)amino)isoxazole-3-carboxylic acid

説明

Chemical Name: 5-((tert-Butoxycarbonyl)amino)isoxazole-3-carboxylic acid CAS No.: 1258503-55-7 Molecular Formula: C₉H₁₂N₂O₅ Molecular Weight: 228.20 g/mol Storage: Sealed, dry storage at 2–8°C .

This compound features a tert-butoxycarbonyl (Boc) group as a protective moiety on the amino substituent of the isoxazole ring. The Boc group enhances solubility in organic solvents and stabilizes the amino functionality during synthetic processes. It is widely used in medicinal chemistry for peptide synthesis and as a building block for heterocyclic drug candidates .

特性

IUPAC Name |

5-[(2-methylpropan-2-yl)oxycarbonylamino]-1,2-oxazole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O5/c1-9(2,3)15-8(14)10-6-4-5(7(12)13)11-16-6/h4H,1-3H3,(H,10,14)(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCCHFCPUBYWBCF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=CC(=NO1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 5-((tert-Butoxycarbonyl)amino)isoxazole-3-carboxylic acid typically involves the cyclization of appropriate precursors. One common method is the cycloaddition reaction of nitrile oxides with alkynes, which forms the isoxazole ring. This reaction can be catalyzed by copper (I) or ruthenium (II) catalysts . Another method involves the use of tert-butyl nitrite or isoamyl nitrite to facilitate the cyclization under conventional heating conditions .

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that prioritize cost-effectiveness and yield. Metal-free synthetic routes are particularly attractive for industrial applications due to their lower environmental impact and reduced costs associated with metal catalysts .

化学反応の分析

Types of Reactions

5-((tert-Butoxycarbonyl)amino)isoxazole-3-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives.

Reduction: Reduction reactions can modify the functional groups attached to the isoxazole ring.

Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups onto the isoxazole ring .

科学的研究の応用

Medicinal Chemistry

Anticancer Activity

Research indicates that isoxazole derivatives exhibit significant anticancer properties. Specifically, 5-((tert-butoxycarbonyl)amino)isoxazole-3-carboxylic acid has been studied for its potential to inhibit tumor growth and induce apoptosis in cancer cells. Studies have shown that modifications in the isoxazole ring can enhance the selectivity and potency against various cancer types, making this compound a candidate for further investigation in drug development .

Anti-inflammatory Properties

Isoxazole derivatives have also been reported to possess anti-inflammatory effects. The introduction of the tert-butoxycarbonyl (Boc) group may enhance the compound's ability to modulate inflammatory pathways, potentially offering therapeutic avenues for diseases characterized by chronic inflammation, such as rheumatoid arthritis .

Organic Synthesis

Building Block for Complex Molecules

this compound serves as a versatile intermediate in organic synthesis. Its functional groups allow for various chemical transformations, including amide bond formation and coupling reactions. This characteristic makes it valuable for synthesizing more complex molecules used in pharmaceuticals and agrochemicals .

Synthesis of Peptides

The Boc protecting group is commonly used in peptide synthesis due to its stability under acidic conditions and ease of removal under mild conditions. This property allows this compound to be utilized in the synthesis of peptide derivatives, which are crucial in drug design and development .

Material Science

Polymer Chemistry

In material science, isoxazole compounds have been explored for their potential use in developing novel polymers with specific properties such as thermal stability and mechanical strength. The incorporation of this compound into polymer matrices could lead to materials with enhanced functionality for applications in electronics and coatings .

Case Studies

作用機序

The mechanism of action of 5-((tert-Butoxycarbonyl)amino)isoxazole-3-carboxylic acid involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical pathways. The exact mechanism depends on the specific application and the molecular targets involved .

類似化合物との比較

Structural and Functional Group Variations

The following table summarizes key structural analogs and their properties:

生物活性

5-((tert-Butoxycarbonyl)amino)isoxazole-3-carboxylic acid (CAS No. 1258503-55-7) is an organic compound with significant potential in medicinal chemistry and biological research. This article explores its biological activity, synthesis, and applications based on diverse sources.

The molecular formula of this compound is CHNO, with a molecular weight of 228.2 g/mol. The compound features an isoxazole ring, a carboxylic acid group, and a tert-butoxycarbonyl (Boc) protective group on the amino functionality, which is crucial for its reactivity and biological interactions .

Synthesis

The synthesis of this compound typically involves several steps:

- Protection of the Amino Group : The amino group is protected using the Boc group.

- Formation of the Isoxazole Ring : This step involves cyclization reactions that create the isoxazole structure.

- Introduction of the Carboxylic Acid Group : This can be achieved through various methods, including oxidation or direct carboxylation techniques.

These synthetic routes require careful control of reaction conditions to maximize yield and purity.

Enzyme Inhibition Studies

Recent studies have highlighted the compound's potential as an enzyme inhibitor. For instance, it has been evaluated for its inhibitory effects on various enzymes involved in metabolic pathways:

- Inhibition of SAT (Serine Acetyltransferase) : One study reported that this compound exhibited competitive inhibition towards SAT with an IC value of 110 µM. This suggests its utility in modulating L-cysteine biosynthesis in bacteria, which could have implications for antimicrobial strategies .

Structure-Activity Relationship (SAR)

The presence of the carboxylic acid moiety is critical for maintaining biological activity. Variations in substituents on the isoxazole ring have been shown to affect potency significantly. For example, derivatives with bulky groups at the nitrogen position demonstrated enhanced binding affinity compared to simpler analogs .

Case Studies

- Antitubercular Activity : A series of compounds related to this compound were designed and synthesized for their antitubercular properties. Compound 5 from this series emerged as a potent inhibitor against Mycobacterium tuberculosis, demonstrating a promising lead for further development .

- Fluorescent Probes : The compound has also been utilized as a fluorescent probe in biological studies, allowing researchers to explore enzyme mechanisms and cellular processes through fluorescence microscopy techniques.

Comparative Analysis with Similar Compounds

The following table summarizes key characteristics and activities of this compound compared to related compounds:

| Compound Name | CAS Number | Molecular Weight | IC (µM) | Biological Activity |

|---|---|---|---|---|

| This compound | 1258503-55-7 | 228.20 g/mol | 110 | Competitive inhibitor of SAT |

| 4-(4-(Boc-amino)phenyl)isoxazole-3-carboxylic acid | TBD | TBD | TBD | Antibacterial activity |

| 5-(4-(Boc-amino)phenyl)pyrazole-3-carboxylic acid | TBD | TBD | TBD | Potential enzyme inhibitor |

Q & A

Q. What are the key considerations for optimizing the synthesis of 5-((tert-butoxycarbonyl)amino)isoxazole-3-carboxylic acid?

Synthetic optimization requires balancing reaction conditions (e.g., temperature, solvent polarity, and catalyst selection) to preserve the acid-sensitive Boc group while ensuring regioselectivity in isoxazole ring formation. A three-step protocol, similar to that used for 5-amino-3-methyl-isoxazole-4-carboxylic acid, involves:

Cyclization : Ethyl cyanoacetate derivatives react with hydroxylamine under controlled pH to form the isoxazole core .

Boc Protection : Tert-butoxycarbonyl (Boc) groups are introduced via carbodiimide-mediated coupling, requiring anhydrous conditions to avoid hydrolysis .

Hydrolysis : The ethyl ester is selectively hydrolyzed to the carboxylic acid using NaOH/THF, monitored by TLC to prevent over-degradation .

Critical parameters : pH control during cyclization (to avoid side products) and inert atmospheres for Boc protection .

Q. Which analytical techniques are most reliable for characterizing purity and structural integrity?

- NMR Spectroscopy : H and C NMR confirm Boc group integrity (δ ~1.4 ppm for tert-butyl protons) and isoxazole ring substitution patterns .

- HPLC/LC-MS : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) detects impurities <1%, while LC-MS validates molecular ion peaks (e.g., [M+H] at m/z 269) .

- X-ray Crystallography : Resolves ambiguities in regiochemistry, particularly for isomers arising from cyclization side reactions .

Q. How does the compound’s stability vary under different storage conditions?

The Boc group is prone to acidic or prolonged aqueous exposure. Stability studies recommend:

- Short-term : Store at −20°C in anhydrous DMSO or DMF (≤1 week).

- Long-term : Lyophilize and store as a solid under argon at −80°C, with desiccant to prevent hydrolysis .

Degradation signs : Disappearance of Boc-related NMR signals or new peaks in HPLC indicating free amine or carboxylic acid derivatives .

Q. What solvent systems are optimal for solubility in biological assays?

- Polar aprotic solvents : DMSO (up to 50 mM) for stock solutions.

- Aqueous buffers : Requires sonication and gradual dilution into PBS (pH 7.4) to avoid precipitation.

- Contraindications : Avoid chloroform or dichloromethane due to Boc group instability .

Advanced Research Questions

Q. How can computational modeling predict the compound’s reactivity in medicinal chemistry applications?

Density Functional Theory (DFT) calculations assess electrophilic/nucleophilic sites on the isoxazole ring. For example:

- Frontier Molecular Orbitals (FMOs) : The carboxylic acid moiety acts as a hydrogen-bond donor, while the Boc-protected amine stabilizes interactions with target proteins (e.g., kinase active sites) .

- MD Simulations : Predict solubility and membrane permeability using logP values (~1.8) and polar surface area (PSA ~90 Ų) .

Q. What strategies resolve contradictions in spectral data between synthesized batches?

Discrepancies in C NMR or LC-MS retention times often arise from:

- Regioisomeric impurities : Re-optimize cyclization conditions (e.g., substituent positioning) using NOESY or HSQC to confirm connectivity .

- Residual solvents : Perform Karl Fischer titration or GC-MS to identify DMF or THF traces altering HPLC baselines .

Q. How does the compound serve as a scaffold for designing protease inhibitors?

The isoxazole-3-carboxylic acid moiety mimics peptide bonds, enabling:

- Transition-state analog design : Incorporate into inhibitors targeting serine proteases (e.g., thrombin) via covalent linkage to warheads like boronic acids .

- Structure-Activity Relationship (SAR) : Modifications at the 5-position (e.g., replacing Boc with photoaffinity tags) enhance target engagement specificity .

Q. What mechanistic insights explain unexpected by-products during coupling reactions?

Side products often result from:

- Boc Deprotection : Trace acids in reagents (e.g., TFA-contaminated DCM) hydrolyze the Boc group, forming free amines that react further .

- Isoxazole Ring Opening : High temperatures (>80°C) or strong bases (e.g., LiOH) cleave the ring, generating nitrile or ketone intermediates .

Mitigation : Pre-dry solvents over molecular sieves and monitor reaction progress via in situ IR (C=O stretch at ~1700 cm⁻¹) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。